Isonaamine B

描述

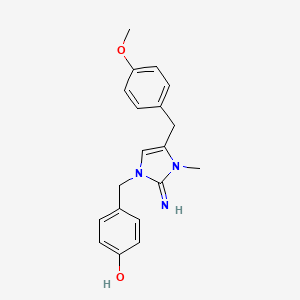

Isonaamine B is a bioactive imidazole alkaloid first isolated from marine sponges of the genus Leucetta, specifically Leucetta chagosensis and Leucetta cf. chagosensis . It belongs to a family of marine-derived alkaloids characterized by a benzyl-substituted imidazole core. Structurally, this compound contains a 2-aminoimidazole moiety with bis-benzyl substitutions at the 4- and 5-positions (Figure 1). Its molecular formula is $ \text{C}{20}\text{H}{23}\text{N}3\text{O}3 $, with a molecular weight of 353.42 g/mol .

属性

分子式 |

C19H21N3O2 |

|---|---|

分子量 |

323.4 g/mol |

IUPAC 名称 |

4-[[2-imino-4-[(4-methoxyphenyl)methyl]-3-methylimidazol-1-yl]methyl]phenol |

InChI |

InChI=1S/C19H21N3O2/c1-21-16(11-14-5-9-18(24-2)10-6-14)13-22(19(21)20)12-15-3-7-17(23)8-4-15/h3-10,13,20,23H,11-12H2,1-2H3 |

InChI 键 |

JIBAGYXFZSHPGG-UHFFFAOYSA-N |

SMILES |

CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC |

规范 SMILES |

CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC |

同义词 |

isonaamine B |

产品来源 |

United States |

相似化合物的比较

Isonaamine C

Structural Differences :

- Isonaamine C shares the bis-benzyl imidazole core but lacks the 2-amino substituent, instead featuring a hydroxyl group at the 2-position . Biological Activity:

- Exhibits cytotoxicity comparable to Isonaamine B, though with slight variations in potency across cell lines due to altered hydrogen-bonding capabilities .

Synthesis : - Synthesized in 6 steps via halogen-metal exchange and Grignard reactions, achieving a 27% overall yield .

Isonaamidine E

Structural Differences :

- Contains a hydantoin ring fused to the imidazole core, introducing additional hydrogen-bonding sites .

Biological Activity : - Demonstrates moderate cytotoxicity ($ \text{GI}_{50} $: 5–10 µg/mL) but shows enhanced selectivity for EGFR-overexpressing cells compared to this compound .

Synthesis : - Requires 7 steps, including hydantoin ring formation via reaction with 1-methylparabanic acid, yielding 14% overall efficiency .

Naamine A

Structural Differences :

Table 1: Key Properties of this compound and Analogues

| Compound | Structure | Cytotoxicity ($ \text{GI}_{50} $, µg/mL) | Synthesis Yield | Key Target |

|---|---|---|---|---|

| This compound | Bis-benzyl, 2-aminoimidazole | 1.3–7.0 | Not reported | Broad-spectrum |

| Isonaamine C | Bis-benzyl, 2-hydroxy | 2.0–8.5 | 27% | Tumor cell lines |

| Isonaamidine E | Hydantoin-fused imidazole | 5.0–10.0 | 14% | EGFR |

| Naamine A | Mono-benzyl, hydroxyl | 8.0–15.0 | Not reported | Moderate targets |

Key Findings :

Structure-Activity Relationship (SAR): Bis-benzyl substitution (this compound vs. Naamine A) correlates with increased cytotoxicity. The 2-amino group (this compound) enhances potency compared to 2-hydroxyl (Isonaamine C) .

Synthetic Efficiency :

- Isonaamine C and Isonaamidine E are synthesized via a standardized route involving 4,5-diiodoimidazole functionalization, but yields vary due to additional steps (e.g., hydantoin ring formation) .

Functional Comparison with Non-Imidazole Analogues

Topsentin (Imidazole-Based)

常见问题

Q. How can researchers ensure ethical compliance in studies involving this compound and biological samples?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples, including informed consent and anonymization. For animal studies, follow ARRIVE 2.0 guidelines for reporting and minimize sample size via power calculations. Disclose conflicts of interest and funding sources transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。